N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers discuss various N-substituted benzamides and their potential as electrophysiological agents, antimicrobial agents, and antiproliferative agents against cancer cell lines.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with potential cardiac electrophysiological activity is described, indicating that the imidazolyl moiety can be a viable replacement for other functional groups to produce class III electrophysiological activity . Another study reports the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which were screened for antimicrobial and antiproliferative activities, with some compounds showing promising results . Additionally, novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized through cyclocondensation reactions . These studies demonstrate the diverse synthetic routes and functional group modifications that can be applied to benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. One paper describes the crystal structure and Hirshfeld surface analysis of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, which was characterized using X-ray crystallography . The study provides insights into the intramolecular and intermolecular interactions that stabilize the crystal structure, which could be relevant for understanding the structural properties of similar benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their functional groups and molecular structure. For instance, the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water is reported as a "green" synthesis method for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This reaction highlights the potential for environmentally friendly synthesis methods for benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and biological activity, are important for their practical applications. The antimicrobial screening of some novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides showed varying degrees of antifungal activity . Another study synthesized a series of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carbox
Scientific Research Applications
Biological and Electrochemical Activity
Benzothiazole derivatives, including the specified compound, have been recognized for their diverse biological and electrochemical activities. These compounds have shown promise in various applications, including their potential as ligands for complex compounds, demonstrating significant spectroscopic properties, structures, magnetic properties, and both biological and electrochemical activities. The review highlights areas for future investigations, including the exploration of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole derivatives possess a wide range of therapeutic potentials, exhibiting antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some derivatives currently under development for cancer treatment. This signifies the growing importance of benzothiazole nucleus in the field of drug discovery, benefiting from its structural simplicity and synthetic accessibility (Kamal, Hussaini, & Malik, 2015).
DNA Binding and Fluorescent Staining
Specific benzothiazole derivatives, such as the DNA minor groove binder Hoechst 33258 and its analogues, demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds, characterized by their benzimidazole groups, have been widely used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, indicating their utility in biological research and diagnostic applications (Issar & Kakkar, 2013).
Antioxidant Capacity
Benzothiazole-based assays, specifically the ABTS radical cation-based assays, have been extensively used to evaluate antioxidant capacity. These assays are crucial for understanding the antioxidant properties of various compounds, including benzothiazole derivatives, thus contributing to the development of antioxidants in food and pharmaceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Activities
The benzothiazole nucleus is foundational in numerous biologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This versatility makes benzothiazole derivatives attractive for the development of new therapeutic agents, highlighting their potential across a range of pharmacological activities (Sumit, Kumar, & Mishra, 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising activity against bacterial strains such as staphylococcus aureus .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of bacteria, leading to their death .
Pharmacokinetics
A favorable pharmacokinetic profile was suggested for similar compounds .
Result of Action
Similar compounds have shown bactericidal activity, eliminating bacterial strains after exposure .
Action Environment
The synthesis of similar compounds has been carried out under relatively milder reaction conditions .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZKEGQTKJTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.